REACTION_CXSMILES
|
Br[CH2:2][C:3]#[N:4].[C:5]1([P:11]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(OCC)(=O)C>[C:18]1([P:11]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:2][C:3]#[N:4])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
26.2 g
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Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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240 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
washed with petroleum ether
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Type
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CUSTOM
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Details
|
The filtrated cake was dried in air
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(=CC#N)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: CALCULATEDPERCENTYIELD | 125.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |